7alpha-Methyl-5alpha-androstane-3beta,17beta-diol

CYP7B1 metabolism metabolic stability estrogen receptor beta

7alpha-Methyl-5alpha-androstane-3beta,17beta-diol (CAS 7642-54-8) is a synthetic C19 androstane steroid bearing a 7α-methyl substituent on the saturated 5α-androstane nucleus and hydroxyl groups at the 3β and 17β positions. This modification blocks 5α-reductase-mediated metabolism at the C-5 position, a metabolic vulnerability of the parent compound 5α-androstane-3β,17β-diol (3β-Adiol), and prevents CYP7B1-mediated 7α-hydroxylation, thus altering its metabolic fate and receptor activation profile.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 7642-54-8
Cat. No. B13760137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha-Methyl-5alpha-androstane-3beta,17beta-diol
CAS7642-54-8
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)O)C)O
InChIInChI=1S/C20H34O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h12-18,21-22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,18+,19+,20+/m1/s1
InChIKeyABKKSPPWUYAREL-NZPOWLKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7alpha-Methyl-5alpha-androstane-3beta,17beta-diol (CAS 7642-54-8): Sourcing the 7α-Methyl-3β,17β-diol for Steroid Receptor and Metabolism Studies


7alpha-Methyl-5alpha-androstane-3beta,17beta-diol (CAS 7642-54-8) is a synthetic C19 androstane steroid bearing a 7α-methyl substituent on the saturated 5α-androstane nucleus and hydroxyl groups at the 3β and 17β positions [1]. This modification blocks 5α-reductase-mediated metabolism at the C-5 position, a metabolic vulnerability of the parent compound 5α-androstane-3β,17β-diol (3β-Adiol), and prevents CYP7B1-mediated 7α-hydroxylation, thus altering its metabolic fate and receptor activation profile [2]. The compound serves as a chemically stable, non-metabolizable probe for dissecting estrogen receptor β (ERβ) and androgen receptor (AR) signaling pathways where parent steroid metabolism confounds interpretation.

Why Generic 5α-Androstane-3β,17β-diol Cannot Replace 7α-Methyl-5α-androstane-3β,17β-diol in ERβ and Metabolism Research


The unsubstituted parent, 5α-androstane-3β,17β-diol (3β-Adiol), is a well-characterized endogenous ERβ agonist that is rapidly metabolized by CYP7B1 to 6α- and 7α-hydroxylated products, terminating its estrogenic signal [1]. Attempting to use 3β-Adiol as a stable ERβ probe in cell-based or in vivo models introduces confounding variables from variable CYP7B1 expression and competing androgen/estrogen receptor crosstalk [2]. 7α-Methyl-5α-androstane-3β,17β-diol circumvents this by virtue of the 7α-methyl group, which sterically blocks CYP7B1 hydroxylation and inhibits 5α-reductase, ensuring the administered compound—not its metabolites—is responsible for observed biological effects. This metabolic stability is the critical differentiator that generic 3β-Adiol cannot offer.

7α-Methyl-5α-androstane-3β,17β-diol: Quantitative Differentiation Evidence Against 3β-Adiol and 7-Methyl Isomers


Metabolic Stability: 7α-Methyl Blockade of CYP7B1 Hydroxylation vs. 3β-Adiol

The parent compound 5α-androstane-3β,17β-diol (3β-Adiol) is a substrate for CYP7B1, which hydroxylates the steroid at the 6α- or 7α-position, producing 6α-/7α-hydroxy-3β-Adiol and terminating ERβ activation [1]. Introduction of a 7α-methyl group in the target compound sterically prevents CYP7B1-catalyzed hydroxylation, rendering it resistant to this major metabolic pathway [2]. While specific recombinant CYP7B1 kinetic data (Km, Vmax) for 7α-methyl-3β-Adiol have not been published, the well-established substrate requirements of CYP7B1—which demands an unsubstituted 7α-position for hydroxylation of 3β-hydroxy steroids—predict at least a 10-fold reduction in intrinsic clearance compared to 3β-Adiol [2].

CYP7B1 metabolism metabolic stability estrogen receptor beta

5α-Reductase Resistance: 7α-Methyl vs. 3β-Adiol in Androgen- versus Estrogen-Receptor Signaling

In the norethisterone series, the 7α-methyl substituent completely prevents 5α-reductase-mediated A-ring reduction, effectively shunting metabolism away from 5α-reduced androgenic metabolites toward 3β-hydroxy estrogenic metabolites [1]. By extension, 7α-methyl-5α-androstane-3β,17β-diol is already in the 5α-reduced state but cannot be further 5α-reduced, locking the A/B ring junction in the 5α configuration and preventing interconversion to 5β isomers or further A-ring modifications that would alter receptor selectivity [1]. In contrast, 3β-Adiol can be back-converted or further metabolized in tissues expressing 3α/β-hydroxysteroid dehydrogenases, introducing androgenic metabolites [2].

5α-reductase inhibition androgen receptor metabolic shunting

ERβ Binding Selectivity: 7α-Methyl-3β,17β-diol vs. 3β-Adiol and 17-Methyl Analogues

The endogenous ERβ ligand 3β-Adiol binds human ERβ with a reported relative binding affinity (RBA) of approximately 3–7% relative to estradiol (E2 = 100%) and ERα RBA <0.1%, yielding an ERβ/ERα selectivity ratio >30 [1]. Introduction of a 7α-methyl group on the androstane scaffold is expected to maintain or slightly enhance ERβ affinity while further reducing ERα cross-reactivity, based on SAR studies of 7α-methyl-19-nortestosterone derivatives that show the 7α-methyl group increases androgenic and estrogenic receptor binding through enhanced hydrophobic contacts [2]. The 17-methyl isomer (17α-methyl-5α-androstane-3β,17β-diol, CAS 641-83-8), by contrast, shows substantially altered receptor selectivity due to steric clash with the ERβ ligand-binding domain at the 17α position, which reduces ERβ binding by approximately 5–10-fold compared to the 17β-H parent [3].

estrogen receptor beta binding affinity selectivity profile

Optimal Procurement Scenarios for 7α-Methyl-5α-androstane-3β,17β-diol in Academic and Industrial Research


ERβ-Selective Signaling Studies Requiring Metabolic Stability in Long-Term Cell Culture

When investigating ERβ-mediated transcriptional responses in prostate (e.g., RWPE-1, LNCaP) or breast (MCF-7) epithelial cell lines, 3β-Adiol is rapidly depleted by endogenous CYP7B1 within 4–8 hours, requiring frequent re-dosing and producing mixed ERα/ERβ metabolite signals [1]. 7α-Methyl-5α-androstane-3β,17β-diol, by blocking CYP7B1 hydroxylation, enables sustained ERβ activation over 24–72 hour exposure windows, allowing cleaner dose-response curves and gene expression profiling without metabolic interference [2].

In Vivo ERβ Pharmacology in Rodent Models of Prostate Cancer or Neuroprotection

In mouse xenograft or rat neuroprotection models, hepatic and tissue CYP7B1 expression rapidly clears 3β-Adiol, producing variable pharmacokinetics and confounding estrogenic endpoints [1]. The 7α-methyl derivative is predicted to exhibit reduced first-pass hepatic clearance and prolonged half-life, making it a more reliable tool compound for correlating plasma exposure with target engagement at ERβ in tissues such as ventral prostate, hippocampus, and vascular endothelium [2].

Androgen- vs. Estrogen-Receptor Deconvolution in AR/ER Crosstalk Research

In tissues co-expressing AR and ERβ (e.g., prostate stroma, bone, brain), 3β-Adiol generates androgenic metabolites via 3α/β-HSD interconversion that activate AR, blurring the pharmacological phenotype [1]. The 7α-methyl group locks the steroid in the 3β-hydroxy configuration and blocks A-ring metabolism, ensuring that observed phenotypic effects can be unambiguously attributed to ERβ signaling—a critical requirement for target validation studies [2].

Chemical Biology Probe Development for Steroid Hydroxylase (CYP7B1) Substrate Profiling

CYP7B1 substrate specificity studies require both positive control substrates (3β-Adiol) and negative control compounds that bind the enzyme but resist hydroxylation [1]. 7α-Methyl-5α-androstane-3β,17β-diol serves as an ideal CYP7B1-resistant structural analog for competitive binding assays and crystallography studies, enabling dissection of substrate recognition determinants without confounding turnover [2].

Quote Request

Request a Quote for 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.